molecular formula C18H23N3OS B5797164 N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE

N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE

Cat. No.: B5797164
M. Wt: 329.5 g/mol
InChI Key: PPDQXGWWCDKZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diethylamino group, a methylphenyl group, and a pyridylsulfanyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-(diethylamino)-3-methylbenzaldehyde with 2-mercaptopyridine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to achieve the required purity levels for further applications .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, while the pyridylsulfanyl group may facilitate the formation of stable complexes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(DIETHYLAMINO)-3-METHYLPHENYL]-2-(2-PYRIDYLSULFANYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylamino and pyridylsulfanyl groups allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[4-(diethylamino)-3-methylphenyl]-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-4-21(5-2)16-10-9-15(12-14(16)3)20-17(22)13-23-18-8-6-7-11-19-18/h6-12H,4-5,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDQXGWWCDKZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.